molecular formula C18H19BrN2O2S B6094688 N-{1-[(4-bromophenyl)amino]-4-(methylsulfanyl)-1-oxobutan-2-yl}benzamide

N-{1-[(4-bromophenyl)amino]-4-(methylsulfanyl)-1-oxobutan-2-yl}benzamide

Cat. No.: B6094688
M. Wt: 407.3 g/mol
InChI Key: LMJKBIGGFULITG-UHFFFAOYSA-N
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Description

N-{1-[(4-bromophenyl)amino]-4-(methylsulfanyl)-1-oxobutan-2-yl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a methylsulfanyl group, and a benzamide moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[1-(4-bromoanilino)-4-methylsulfanyl-1-oxobutan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2S/c1-24-12-11-16(21-17(22)13-5-3-2-4-6-13)18(23)20-15-9-7-14(19)8-10-15/h2-10,16H,11-12H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJKBIGGFULITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-bromophenyl)amino]-4-(methylsulfanyl)-1-oxobutan-2-yl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromophenylamine with a suitable acylating agent to form an intermediate, which is then reacted with a methylsulfanyl-containing compound under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-bromophenyl)amino]-4-(methylsulfanyl)-1-oxobutan-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield different derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, under conditions such as reflux in polar solvents

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-{1-[(4-bromophenyl)amino]-4-(methylsulfanyl)-1-oxobutan-2-yl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including its ability to inhibit certain enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{1-[(4-bromophenyl)amino]-4-(methylsulfanyl)-1-oxobutan-2-yl}benzamide exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may interfere with cellular signaling pathways by modulating receptor activity. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.

    4-(4-Bromophenyl)-thiazol-2-amine: Studied for its antimicrobial and anticancer activities.

Uniqueness

N-{1-[(4-bromophenyl)amino]-4-(methylsulfanyl)-1-oxobutan-2-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

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